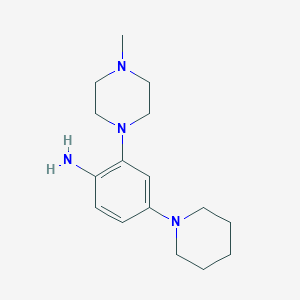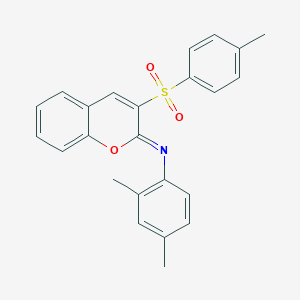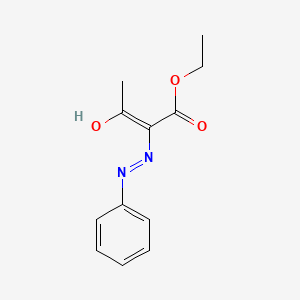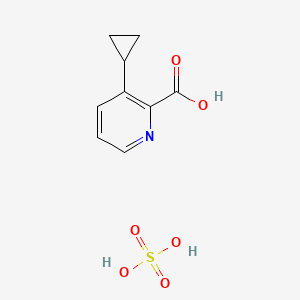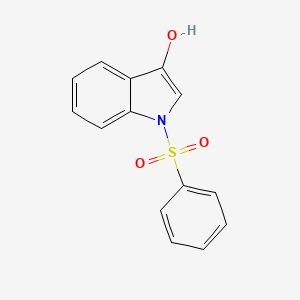
1-(Benzenesulfonyl)-1H-indol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-1H-indol-3-ol is a useful research compound. Its molecular formula is C14H11NO3S and its molecular weight is 273.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
- Selective C-H Amidation of Indoles : A method for the selective C-H amidation of 1H-indoles at the C3 position was developed, offering a direct route to biologically important 3-aminoindoles using novel N-[(benzenesulfonyl)oxy]amides as electrophilic nitrogen agents. This transformation highlights the chemical versatility of benzenesulfonyl-indole derivatives in organic synthesis (Ortiz, Hemric, & Wang, 2017).
- Catalysis in Green Synthesis : 1-(Benzenesulfonyl)-3-methyl-1H-imidazolium chlorides, derived from benzenesulfonyl compounds, were utilized as catalysts in the aqueous medium synthesis of bis(3-indolyl)phenylmethanes, demonstrating the role of such compounds in promoting eco-friendly synthetic routes (Krishnamurthy & Jagannath, 2013).
Therapeutic Research
- Anti-HIV Activity : Novel indolyl aryl sulfones, including derivatives of 1-benzenesulfonylindoles, have been investigated for their potent anti-HIV-1 activities, particularly against strains carrying NNRTI resistance mutations. This research indicates the potential of these compounds in developing new therapeutic agents for HIV (Silvestri et al., 2003).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : The study on the self-assembled monolayer of 3‐(phenylsulfinyl)indoles for iron corrosion inhibition in acidic media showcases the application of indole derivatives in materials science, particularly in protecting metals from corrosion. The research highlights the effectiveness of these compounds in forming protective layers on iron surfaces (Liu et al., 2022).
Pharmaceutical Development
- Physicochemical Characterization : The physicochemical properties of 1-benzenesulfonyl-4-(piperazin-1-yl)-indole hydrochloride, a 5-HT6 receptor antagonist, were characterized, highlighting the importance of solid-state forms in pharmaceutical development and the treatment of obesity (Hugerth et al., 2006).
Mecanismo De Acción
Target of Action
The primary target of 1-(Benzenesulfonyl)-1H-indol-3-ol is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response. It is secreted by neutrophils during inflammation or infection to destroy pathogens and regulate inflammation .
Mode of Action
This compound interacts with its target, hNE, as a competitive inhibitor . It binds to the active center of hNE, preventing the enzyme from interacting with its natural substrates . This interaction results in the inhibition of hNE’s proteolytic activity, which can help alleviate conditions like Acute Respiratory Distress Syndrome (ARDS) .
Biochemical Pathways
Given its role as an hne inhibitor, it likely impacts pathways involving neutrophil function and inflammation . By inhibiting hNE, this compound could potentially disrupt the proteolysis of various proteins, including extracellular matrix proteins and important plasma proteins .
Pharmacokinetics
It’s known that the pharmacokinetics of similar compounds can vary significantly between individuals . Factors such as absorption, distribution, metabolism, and excretion (ADME) can all impact a compound’s bioavailability .
Result of Action
The inhibition of hNE by this compound can lead to a decrease in the degradation of various proteins, potentially reducing inflammation and tissue damage . This could be particularly beneficial in conditions like ARDS, where excessive inflammation and tissue damage can lead to severe respiratory distress .
Propiedades
IUPAC Name |
1-(benzenesulfonyl)indol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14-10-15(13-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYSZIIKXIPGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2798647.png)
![ethyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2798650.png)
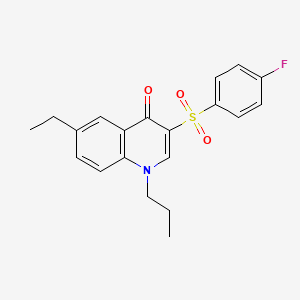
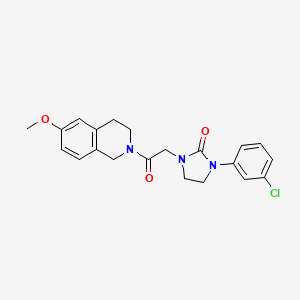
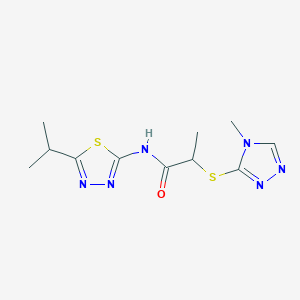
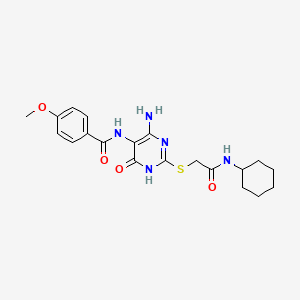
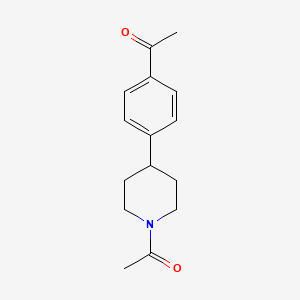
![[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2798659.png)
![3-Ethyl-2-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2798660.png)
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2798662.png)
